molecular formula C49H76N6O11 B608802 Belantamab Mafodotin CAS No. 863971-19-1

Belantamab Mafodotin

Katalognummer: B608802
CAS-Nummer: 863971-19-1
Molekulargewicht: 925.2 g/mol
InChI-Schlüssel: ORFNVPGICPYLJV-YTVPMEHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maleimidocaproyl-Monomethylauristatin F (McMMAF) ist eine synthetische Verbindung, die hauptsächlich als Wirkstoff-Linker in Antikörper-Wirkstoff-Konjugaten (ADCs) eingesetzt wird. Es handelt sich um einen potenten Tubulin-Polymerisationsinhibitor, das heißt, es kann die Bildung von Mikrotubuli, essentiellen Bestandteilen des Zellzytoskeletts, stören. Diese Störung führt zu einem Zellzyklusarrest und Apoptose, wodurch McMMAF ein wertvolles Werkzeug in der Krebstherapie ist .

Wissenschaftliche Forschungsanwendungen

McMMAF hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

McMMAF übt seine Wirkung aus, indem es die Tubulin-Polymerisation hemmt, die für die Bildung von Mikrotubuli unerlässlich ist. Der mc-Linker sorgt dafür, dass McMMAF im Blutkreislauf stabil bleibt, bis er von Zielzellen internalisiert wird. Im Inneren der Zelle wird der Linker abgebaut und MMAF freigesetzt. MMAF bindet dann an Tubulin und verhindert dessen Polymerisation, was zu einem Zellzyklusarrest in der G2/M-Phase führt. Dies induziert letztendlich eine Apoptose in den Zielzellen .

Wirkmechanismus

Target of Action

Mafodotin, also known as Belantamab Mafodotin, is an afucosylated monoclonal antibody that primarily targets the B-cell maturation antigen (BCMA) on the surface of malignant plasma cells . BCMA is highly expressed on the plasma cell surface, making it a promising target for therapeutic strategies .

Mode of Action

Mafodotin interacts with its target, BCMA, through a multimodal mechanism of action. Upon administration, the anti-BCMA antibody moiety selectively binds to BCMA on tumor cell surfaces . Once internalized, the cytotoxic agent monomethyl auristatin F (MMAF) is released . MMAF inhibits microtubule polymerization, leading to cell cycle arrest and inducing tumor cell apoptosis . Additionally, the afucosylation of the Fc region of the monoclonal antibody enhances binding to the Fc region, which enhances antibody-dependent cellular cytotoxicity and phagocytosis .

Biochemical Pathways

The primary biochemical pathway affected by Mafodotin involves the disruption of microtubule dynamics. MMAF, the cytotoxic agent linked to the antibody, binds to tubulin and inhibits its polymerization . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in the tumor cells .

Pharmacokinetics

The pharmacokinetics of Mafodotin have been studied in clinical trials. The drug is administered intravenously, and its clearance is time-varying . Although the pharmacokinetic profiles varied among patients, individual exposures overlapped with previous results in Western populations . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability and systemic effects of Mafodotin.

Result of Action

The primary result of Mafodotin’s action is the induction of apoptosis in tumor cells. By disrupting microtubule dynamics and causing cell cycle arrest, Mafodotin leads to the death of BCMA-expressing multiple myeloma cells . In addition to direct cell killing, Mafodotin also enhances immune effector cell-dependent mechanisms of action, such as antibody-dependent cellular cytotoxicity and phagocytosis .

Action Environment

The efficacy and safety of Mafodotin can be influenced by various environmental factors. For instance, patient characteristics such as age, renal function, and cytogenetic risk can impact the drug’s effectiveness and tolerability . Additionally, the number of prior lines of therapy and the patient’s exposure to other treatments can also affect the response to Mafodotin

Biochemische Analyse

Biochemical Properties

Belantamab mafodotin plays a crucial role in biochemical reactions by targeting BCMA, a receptor expressed on multiple myeloma cells. The compound interacts with several biomolecules, including BCMA and MMAF. The antibody moiety of this compound binds to BCMA on the surface of myeloma cells, facilitating the internalization of the ADC. Once inside the cell, the MMAF component disrupts microtubule formation, leading to cell cycle arrest and apoptosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In multiple myeloma cells, it induces cell cycle arrest and apoptosis through the disruption of microtubules by MMAF. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound to BCMA triggers antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP), enhancing the immune response against myeloma cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key steps. The antibody component binds to BCMA on the surface of myeloma cells, leading to the internalization of the ADC. Inside the cell, the MMAF component is released and binds to tubulin, inhibiting microtubule polymerization. This disruption of microtubules results in cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, the afucosylation of the Fc region of the antibody enhances its binding to Fcγ receptors, promoting ADCC and ADCP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and retains its cytotoxic activity over extended periods. Long-term exposure to this compound can lead to the development of resistance in some myeloma cells. Studies have shown that the degradation of the ADC and the release of MMAF occur gradually, maintaining its cytotoxic effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces tumor burden without significant toxicity. At higher doses, this compound can cause adverse effects, including ocular toxicity and thrombocytopenia. These toxic effects are dose-dependent and can be managed by adjusting the dosage and treatment schedule .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily through proteolytic degradation, leading to the release of MMAF. The metabolic pathways involve enzymes such as proteases and lysosomal enzymes that facilitate the breakdown of the ADC. The released MMAF then exerts its cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its antibody component. The antibody binds to BCMA on the surface of myeloma cells, facilitating the internalization of the ADC. Once inside the cell, the ADC is transported to lysosomes, where it is degraded, releasing MMAF. The distribution of this compound is influenced by factors such as the expression levels of BCMA and the presence of Fcγ receptors .

Subcellular Localization

This compound localizes primarily to lysosomes within myeloma cells. The targeting signals and post-translational modifications of the antibody component direct the ADC to lysosomes, where it is degraded, releasing MMAF. The subcellular localization of this compound is crucial for its cytotoxic activity, as the release of MMAF within lysosomes ensures its effective delivery to the target cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

McMMAF wird synthetisiert, indem Monomethylauristatin F (MMAF) mit einem Maleimidocaproyl (mc)-Linker konjugiert wird. Die Synthese umfasst mehrere Schritte:

    Aktivierung von MMAF: MMAF wird zunächst aktiviert, indem es mit einem geeigneten Aktivierungsmittel umgesetzt wird.

    Konjugation mit mc-Linker: Das aktivierte MMAF wird dann unter kontrollierten Bedingungen mit dem mc-Linker konjugiert, um McMMAF zu bilden.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von McMMAF durch großtechnische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess ist auf Ausbeute und Effizienz optimiert, wobei häufig eine kontinuierliche Überwachung und Anpassung der Reaktionsbedingungen erforderlich ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

McMMAF durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Hydrolyse: Der mc-Linker kann unter sauren oder basischen Bedingungen hydrolysiert werden.

    Reduktion: Die Disulfidbrücken im Konjugat können reduziert werden, um das aktive MMAF freizusetzen.

    Substitution: Die Maleimidgruppe kann Substitutionsreaktionen mit Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

    Hydrolyse: Typischerweise mit verdünnten Säuren oder Basen bei kontrollierten Temperaturen durchgeführt.

    Reduktion: Häufige Reduktionsmittel sind Dithiothreitol (DTT) und Tris(2-carboxyethyl)phosphin (TCEP).

    Substitution: Nukleophile wie Thiole werden üblicherweise für Substitutionsreaktionen verwendet.

Wichtige gebildete Produkte

    Hydrolyse: Führt zur Spaltung des mc-Linkers und Freisetzung von MMAF.

    Reduktion: Erzeugt freies MMAF und die reduzierte Form des Linkers.

    Substitution: Bildet substituierte Maleimidderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von McMMAF

McMMAF ist aufgrund seines nicht-spaltbaren mc-Linkers einzigartig, der im Blutkreislauf für Stabilität sorgt und sicherstellt, dass der aktive Wirkstoff nur innerhalb der Zielzelle freigesetzt wird. Dies reduziert Off-Target-Effekte und erhöht den therapeutischen Index von ADCs, die McMMAF enthalten .

Biologische Aktivität

MC-MMAF (monomethyl auristatin F) is a potent cytotoxic agent used in antibody-drug conjugates (ADCs) for targeted cancer therapy. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of MC-MMAF

MC-MMAF is derived from auristatin, a class of microtubule-disrupting agents. It is particularly noted for its ability to induce apoptosis in cancer cells by interfering with the mitotic spindle formation during cell division. The compound is often linked to antibodies targeting specific tumor antigens, enhancing the selectivity and efficacy of cancer treatments.

The primary mechanism by which MC-MMAF exerts its cytotoxic effects involves the following processes:

  • Microtubule Disruption : MC-MMAF binds to tubulin, preventing polymerization and leading to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : The disruption of microtubules triggers apoptotic pathways, including activation of caspases.
  • Targeted Delivery : When conjugated to antibodies, MC-MMAF selectively targets cancer cells expressing specific antigens, minimizing damage to healthy tissues.

In Vitro Studies

Research has demonstrated that MC-MMAF effectively inhibits the viability of various cancer cell lines. For instance:

  • Multiple Myeloma (MM) : J6M0-mcMMAF exhibited potent cytotoxicity against MM cells, inducing G2/M arrest and subsequent apoptosis in a dose-dependent manner . The IC50 values ranged from 6-70 ng/mL in colony formation assays, indicating a significant reduction in cell growth compared to traditional viability assays.
  • Solid Tumors : ADCs utilizing MC-MMAF showed robust cytotoxic effects against tumor cells expressing tissue factor and other relevant antigens. For example, TF-011-MMAE demonstrated complete tumor regression in patient-derived xenograft models, showcasing the efficacy of MC-MMAF in targeting heterogeneous tumors .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of MC-MMAF:

  • Islet Allograft Survival : M290-MC-MMAF treatment significantly prolonged the survival of pancreatic islet allografts in diabetic mice by reducing CD8+ T-cell populations and promoting an immunosuppressive environment . Histological analysis revealed increased insulin-positive mass and reduced leukocyte infiltration in treated groups.
  • Toxicity Assessment : Evaluations indicated that MC-MMAF did not cause significant toxicity in healthy mice following multiple doses, as evidenced by normal histological findings across various organs .

Case Studies

Several case studies highlight the clinical relevance of MC-MMAF:

  • A1mcMMAF in Cancer Therapy : A clinical trial involving A1mcMMAF (an ADC targeting 5T4) determined a maximum tolerated dose of 4.34 mg/kg. Although ocular toxicity was noted as a dose-limiting factor, no objective responses were observed due to unselected patient populations for 5T4 expression .
  • J6M0-mcMMAF Efficacy : In patients with multiple myeloma, J6M0-mcMMAF demonstrated enhanced antibody-dependent cellular cytotoxicity (ADCC), significantly improving lysis rates against resistant MM cell lines .

Comparative Data Table

Study FocusCompoundMechanism of ActionKey Findings
Multiple MyelomaJ6M0-mcMMAFMicrotubule disruptionInduced G2/M arrest; potent cytotoxicity
Solid TumorsTF-011-MMAETargeted deliveryComplete tumor regression in xenograft models
Islet Allograft SurvivalM290-MC-MMAFImmunosuppressionProlonged allograft survival; reduced T-cell activity
5T4 TargetingA1mcMMAFADC targetingMaximum tolerated dose established; ocular toxicity noted

Eigenschaften

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFNVPGICPYLJV-YTVPMEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863971-19-1
Record name Mafodotin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 863971-19-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAFODOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of mafodotin?

A1: Mafodotin (monomethyl auristatin F, MMAF) is a microtubule inhibitor. It exerts its cytotoxic effect by binding to microtubules, disrupting microtubule polymerization and dynamics, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Q2: How does mafodotin differ from traditional chemotherapy agents that target microtubules?

A2: Mafodotin is typically conjugated to a monoclonal antibody, forming an antibody-drug conjugate (ADC). This conjugation allows for targeted delivery of mafodotin to specific cells, minimizing off-target toxicity.

Q3: Can you elaborate on the targeted delivery of mafodotin via antibody-drug conjugates (ADCs)?

A3: ADCs like belantamab mafodotin utilize a specific antibody to recognize and bind to a protein highly expressed on the surface of target cells. For instance, belantamab targets B-cell maturation antigen (BCMA), prevalent on multiple myeloma cells [, , ]. This binding triggers internalization of the ADC, releasing mafodotin inside the targeted cell and leading to cell death [, , ].

Q4: What is known about the structure of mafodotin?

A4: While the provided research articles don't delve into the specific spectroscopic data of mafodotin, they highlight its structure as a synthetic molecule composed of a monomethyl auristatin F (MMAF) payload linked to a monoclonal antibody through a protease-resistant maleimidocaproyl linker [, , ]. This linker is crucial for maintaining stability and ensuring the release of active mafodotin specifically within target cells [].

Q5: What types of cancers are currently being investigated as potential targets for mafodotin-based ADCs?

A5: Mafodotin-based ADCs are being investigated in various hematologic malignancies. This compound has demonstrated efficacy in treating relapsed/refractory multiple myeloma (RRMM) [, , , , , , , ]. Denintuzumab mafodotin, another ADC utilizing mafodotin, is being explored for B-cell non-Hodgkin lymphoma and B-cell acute lymphoblastic leukemia [, ].

Q6: How is the efficacy of mafodotin-based ADCs evaluated in preclinical and clinical settings?

A6: In preclinical studies, in vitro assays assess the cytotoxic activity of mafodotin-based ADCs against various cancer cell lines [, , , ]. In vivo efficacy is evaluated using xenograft mouse models, where the growth inhibition of human tumor cells in mice treated with the ADC is measured [, ]. Clinical trials, on the other hand, primarily evaluate the overall response rate, progression-free survival, and overall survival in patients receiving the ADC [, , , , , , , , , ].

Q7: What are the key findings regarding the efficacy of this compound in treating RRMM?

A7: Clinical trials have shown that single-agent this compound achieves clinically meaningful responses in heavily pretreated RRMM patients [, , , , , , ]. The DREAMM-2 trial demonstrated an overall response rate of 32% in patients receiving 2.5 mg/kg of this compound every 3 weeks [, , ]. Importantly, responses were found to be durable, with a median duration of response of 11 months [, ].

Q8: What are the main safety concerns associated with mafodotin-based ADCs?

A8: The primary safety concern associated with mafodotin-based ADCs is ocular toxicity [, , , , , , , , , ]. This often manifests as keratopathy, characterized by corneal epithelial changes like superficial punctate keratopathy or microcyst-like formations [, , ]. Other ocular side effects include blurred vision, dry eye, and decreased visual acuity [, , , ].

Q9: How is ocular toxicity managed in patients receiving mafodotin-based therapy?

A9: Management of ocular toxicity primarily involves dose modifications, including treatment delays and dose reductions [, , , , ]. Topical steroids and lubricating eye drops are also employed to alleviate symptoms and promote healing [, ]. Importantly, most patients experiencing ocular toxicity recover on treatment with appropriate management [, , ].

Q10: Are there any ongoing efforts to mitigate ocular toxicity associated with mafodotin-based ADCs?

A10: Yes, research is exploring strategies to mitigate ocular toxicity. The DREAMM-14 trial, for instance, is investigating alternative dosing regimens and schedules of this compound to minimize corneal events without compromising efficacy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.